O-Desmethyl Midostaurin-d5 is a deuterium-labeled analog of O-Desmethyl Midostaurin, which is the active metabolite of Midostaurin. This compound is primarily utilized in research settings, particularly in studies related to cancer treatment and pharmacokinetics. It is classified under the category of kinase inhibitors, specifically targeting the FLT3 receptor, which is significant in the treatment of acute myeloid leukemia.
O-Desmethyl Midostaurin-d5 is derived from Midostaurin through metabolic processes involving cytochrome P450 enzymes in the liver. Its classification falls within the realm of pharmaceutical compounds used for research purposes, particularly in oncology and drug metabolism studies. It is sold under various names, including CGP62221-d5 and O-Desmethyl PKC412-d5 .
The synthesis of O-Desmethyl Midostaurin-d5 typically involves the deuteration of O-Desmethyl Midostaurin, which can be achieved through various chemical methods. These methods often include:
The technical details of these processes can vary based on laboratory protocols and desired isotopic enrichment levels, often aiming for over 95% purity as indicated by high-performance liquid chromatography (HPLC) analyses .
The molecular formula for O-Desmethyl Midostaurin-d5 is C34D5H23N4O4, with a molecular weight of 575.67 g/mol. The structure features a complex arrangement typical of kinase inhibitors, including multiple aromatic rings and functional groups that interact with biological targets. The presence of deuterium isotopes makes it particularly useful in tracing studies due to its unique mass signature .
O-Desmethyl Midostaurin-d5 undergoes similar metabolic reactions as its parent compound, Midostaurin. Key reactions include:
These reactions are critical for understanding how the drug behaves in biological systems and its efficacy against cancer cells .
The mechanism of action for O-Desmethyl Midostaurin-d5 relates closely to its role as a FLT3 inhibitor. Upon administration, it binds to the FLT3 receptor on leukemic cells, inhibiting its activity. This inhibition leads to reduced cell proliferation and promotes apoptosis in FLT3-positive cancer cells. The pharmacodynamics of this compound have been studied extensively, demonstrating its potential effectiveness in treating acute myeloid leukemia .
O-Desmethyl Midostaurin-d5 exhibits several notable physical and chemical properties:
The purity level is often reported to be greater than 95%, ensuring reliability for research applications .
O-Desmethyl Midostaurin-d5 has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: